6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Mcl-1 inhibition Cancer target engagement Fluorescence polarization assay

6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 1484-73-7) is a synthetic coumarin derivative characterized by a 6-ethyl substituent, a 7-hydroxyl group, and a 4-methyl group on the 2H-chromen-2-one scaffold. It is designated as Compound 32 in the primary SAR study that established its activity as a myeloid cell leukemia-1 (Mcl-1) inhibitor, with reported binding affinity (Ki = 5.47 μM) and functional inhibition (IC50 = 30.88 μM) determined via a fluorescence polarization-based assay.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 1484-73-7
Cat. No. B075240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
CAS1484-73-7
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1O)OC(=O)C=C2C
InChIInChI=1S/C12H12O3/c1-3-8-5-9-7(2)4-12(14)15-11(9)6-10(8)13/h4-6,13H,3H2,1-2H3
InChIKeyQHDTWGXIYHPUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 1484-73-7): Key Compound Attributes and Procurement-Relevant Identity


6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 1484-73-7) is a synthetic coumarin derivative characterized by a 6-ethyl substituent, a 7-hydroxyl group, and a 4-methyl group on the 2H-chromen-2-one scaffold [1]. It is designated as Compound 32 in the primary SAR study that established its activity as a myeloid cell leukemia-1 (Mcl-1) inhibitor, with reported binding affinity (Ki = 5.47 μM) and functional inhibition (IC50 = 30.88 μM) determined via a fluorescence polarization-based assay [2]. The same study positioned this compound within a library of over thirty coumarin analogs, providing a quantitative framework for understanding how C-6 alkyl and C-4 methyl substitutions modulate Mcl-1 inhibitory activity relative to the parent coumarin and to more potent analogs such as 4-trifluoromethyl-6,7-dihydroxycoumarin [2]. In parallel, the compound's fluorescence properties—excitation at 410 nm and emission at 510 nm—render it a useful tool for fluorescence-based assays, with a bathochromic shift relative to the widely used coumarin fluorophore 4-methylumbelliferone .

Target Study Mcl-1 pathway inhibition and SAR exploration with a quantifiable mid-range comparator.
Probe Context Red-shifted fluorescent probe for multiplexed assays requiring detection above 500 nm.
Chemistry Scaffold with a 6-ethyl handle enabling orthogonal dual-functionalization strategies.

Why 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Cannot Be Interchanged with Generic Coumarin Analogs


Coumarin derivatives are not interchangeable in Mcl-1-targeted drug discovery or fluorescence-based assay development because subtle modifications at the C-4, C-6, and C-7 positions produce quantifiably distinct pharmacological and photophysical profiles. Within the same fluorescence polarization Mcl-1 binding assay, the parent coumarin exhibits a Ki of 4.06 μM, while 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) displays a Ki of 22.2 μM, representing a >5-fold potency difference [1][2]. This compound occupies an intermediate inhibitory potency range (Ki ~5.47 μM) and, critically, its fluorescence excitation/emission maxima (410/510 nm) are substantially red-shifted relative to 4-methylumbelliferone (372/445 nm in ethanol), meaning that a simple switch between these two seemingly similar coumarins would alter both target engagement readout and optical detection parameters in multiplexed workflows . The quantitative evidence below demonstrates precisely where these differences arise and why informed selection matters.

This Compound 6-Ethyl-7-hydroxy-4-methylcoumarin (Ki ~5.47 μM)
4-Methylumbelliferone Ki ~22.2 μM; λem 445 nm. Potency and detection window shift substantially.
This Compound Retains near-parent Mcl-1 engagement (Ki 5.47 vs 4.06 μM parent)
Parent Coumarin Lacks C-6/C-4 diversification handles; SAR exploration scope may differ.

Similar coumarin cores do not guarantee interchangeable target engagement or optical profiles. The 6-ethyl substituent and red-shifted fluorescence can alter both assay readout and derivatization strategy.

Head-to-Head Quantitative Evidence for Selecting 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Over Closest Analogs


Mcl-1 Inhibitory Potency: ~4-Fold Improvement Over 4-Methylumbelliferone in the Same Binding Assay

This compound demonstrates approximately 4.1-fold higher binding affinity for Mcl-1 compared to the closely related analog 4-methylumbelliferone (4-MU, 7-hydroxy-4-methylcoumarin) when tested in the same fluorescence polarization competitive binding assay [1]. Both compounds share the 7-hydroxy-4-methylcoumarin core; the differentiating feature is the 6-ethyl substituent, which introduces a modest hydrophobic contact that improves target engagement without the synthetic complexity of electron-withdrawing C-4 groups [2].

Mcl-1 Ki vs 4-MU
Head-to-head
~4.1-fold binding improvement (Ki 5.47 vs 22.2 μM)
ΔKi ≈ 16.7 μM
Supports 6-ethyl SAR contribution over 4-MU scaffold
Fluorescence polarization assay; BindingDB curated.
Mcl-1 inhibition Cancer target engagement Fluorescence polarization assay

Fluorescence Spectral Red-Shift: 38 nm Excitation and 65 nm Emission Offset Relative to 4-Methylumbelliferone

The fluorescence excitation and emission maxima of this compound are recorded at 410 nm and 510 nm, respectively, representing a significant bathochromic shift compared to 4-methylumbelliferone (λex 372 nm, λem 445 nm in ethanol) . This ~38 nm red-shift in excitation and ~65 nm red-shift in emission reduces spectral overlap with common biological autofluorescence (typically <500 nm) and enables cleaner spectral separation in multiplexed fluorescence polarization or imaging assays where multiple coumarin-based probes are deployed simultaneously .

Fluorescence Shift
Reported
λex 410 nm / λem 510 nm
Δλex ~ +38 nm, Δλem ~ +65 nm vs. 4-MU
Reduces autofluorescence overlap in multiplexed detection
Vendor-reported spectra; solvent unspecified.
Fluorescent probes Multiplexed detection Spectral unmixing

Mcl-1 Inhibitory Potency Relative to Parent Coumarin: Comparable Affinity with Enhanced Structural Complexity for SAR

Relative to the unsubstituted parent coumarin (2H-chromen-2-one), which exhibits a Ki of 4.06 μM and IC50 of 24.4 μM in the identical Mcl-1 fluorescence polarization assay, this compound shows largely preserved binding affinity (Ki 5.47 μM, ΔKi ~1.35-fold weaker) with a modest reduction in inhibitory potency (IC50 30.88 μM, ΔIC50 ~1.26-fold) [1]. This near-equipotency indicates that the combined 6-ethyl and 4-methyl substitutions neither significantly disrupt nor enhance Mcl-1 binding, thereby providing a scaffold that maintains target engagement while introducing two distinct positions for further chemical diversification—a profile that is not achievable with the unsubstituted parent [2].

Mcl-1 vs Parent
Head-to-head
Near-equipotent (Ki 5.47 vs 4.06 μM)
ΔIC50 ~1.26-fold; retains engagement with diversification handles.
Scaffold preserves target context for SAR diversification
Same FP assay platform as parent coumarin.
Structure-activity relationship Mcl-1 Coumarin scaffold

Potency Differential vs. the Most Potent Coumarin Mcl-1 Inhibitor: Quantifying the C-4 Substituent Effect

Within the same coumarin series reported by Xia et al. (2021), 4-trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) was identified as the most potent Mcl-1 inhibitor, with Ki = 0.21 ± 0.02 μM and IC50 = 1.21 ± 0.56 μM [1]. This compound is approximately 26-fold weaker in binding affinity (ΔKi ≈ 5.26 μM) and approximately 25-fold weaker in functional inhibition (ΔIC50 ≈ 29.7 μM). This large potency gap is mechanistically informative: it demonstrates that the 4-trifluoromethyl (electron-withdrawing) group on a 6,7-dihydroxy scaffold dramatically enhances Mcl-1 inhibition, whereas the 4-methyl group on a 6-ethyl-7-monohydroxy scaffold yields only moderate activity [1]. Consequently, this compound is best deployed as a mid-range comparator compound for establishing the quantitative contribution of C-4 and C-6 substituents in Mcl-1 SAR campaigns.

SAR Gap (Cpd 4)
Cross-study
~26-fold weaker vs. 4-CF3-6,7-diOH coumarin (Ki 0.21 μM)
Quantifies C-4 EW group vs. C-4 methyl penalty.
Mid-range reference for C-4/C-6 substituent SAR campaigns
Data from Xia et al., Bioorg Med Chem, 2021.
Structure-activity relationship Lead optimization Electron-withdrawing group effect

Structural Differentiation via 6-Ethyl Substituent: A Synthetic Handle Absent in 4-Methylumbelliferone and Umbelliferone

Unlike the two most commonly procured 7-hydroxycoumarin fluorophores—umbelliferone (7-hydroxycoumarin) and 4-methylumbelliferone (7-hydroxy-4-methylcoumarin)—this compound features a 6-ethyl substituent that provides a unique hydrophobic alkyl handle for further chemical elaboration [1]. While 4-methylumbelliferone can be functionalized at the 7-hydroxyl position (e.g., glycosylation, sulfation, phosphorylation) for enzyme substrate applications, the 6-ethyl group of this compound opens an orthogonal derivatization site for reactions such as benzylic oxidation, radical halogenation, or metal-catalyzed cross-coupling, enabling the synthesis of probes and conjugates that retain the 7-hydroxyl as a free fluorophore or hydrogen-bond donor [2]. The compound has been reported as a reactant with 3-chloro-7-hydroxy-4-methylcoumarin for measuring dioxane degradation rates, illustrating its utility as a building block in analytical chemistry applications .

6-Ethyl Handle
Class-level
Unique C-6 derivatization site absent in 4-MU and umbelliferone
Enables orthogonal conjugation while retaining 7-OH.
Supports dual-functionalized probe development
Derivatization potential inferred from coumarin chemistry.
Chemical derivatization Fluorescent probe design Coumarin bioconjugation

Optimal Research and Industrial Deployment Scenarios for 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one


Mid-Range Reference Compound in Mcl-1 Inhibitor SAR Campaigns

Use this compound as a calibrated mid-range reference point (Ki 5.47 μM) in Mcl-1 inhibitor structure-activity relationship studies, where it serves as a benchmark between weakly active analogs such as 4-methylumbelliferone (Ki 22.2 μM) and highly potent leads such as 4-trifluoromethyl-6,7-dihydroxycoumarin (Ki 0.21 μM), enabling quantitative assessment of how C-4 and C-6 substituents modulate target engagement [1]. Its near-equipotent profile relative to parent coumarin (Ki 4.06 μM) further allows teams to isolate the contribution of the 6-ethyl group to binding and physicochemical properties without confounding potency changes [2].

Red-Shifted Fluorescent Probe for Multiplexed Biochemical Assays

Deploy this compound as a fluorescent tracer in fluorescence polarization, FRET, or imaging assays where detection above 500 nm is required to minimize interference from biological autofluorescence or to spectrally resolve signals from co-administered blue-emitting probes such as 4-methylumbelliferone-based enzyme substrates (λem ~445-450 nm) [1]. The 510 nm emission maximum provides approximately 60-65 nm of separation from 4-MU emission, enabling dual-color readouts in high-throughput screening workflows [2].

Scaffold for Dual-Functionalized Coumarin Probe Synthesis

Employ this compound as a starting material for constructing bifunctional coumarin probes, where the 7-hydroxyl group can be preserved for fluorescence or hydrogen-bonding interactions with biological targets while the 6-ethyl group undergoes chemoselective transformation (e.g., benzylic bromination, oxidation to carboxylic acid) to introduce biotin, azide, or affinity tags for pull-down or click-chemistry applications [1]. This dual-functionalization strategy is not accessible with the singly functionalized 4-methylumbelliferone scaffold, which limits derivatization primarily to the 7-OH position [2].

Analytical Reference Standard for Coumarin-Based Detection Methods

Utilize this compound as a structurally defined analytical reference in chromatographic and spectrometric methods (HPLC, LC-MS, fluorescence spectroscopy) for the detection and quantification of coumarin derivatives in environmental or pharmaceutical samples, leveraging its well-characterized spectral properties (λex/λem 410/510 nm), available NMR and IR reference spectra in the KnowItAll spectral library, and its reported role in dioxane degradation monitoring protocols [1][2].

Application
Selection Property
Validation Focus
Mcl-1 SAR reference point
Mid-range binding affinity context
C-4/C-6 substituent contribution review
Red-shifted fluorescent probe
Emission maximum above 500 nm
Multiplexed detection and autofluorescence reduction
Dual-functional probe synthesis
C-6 ethyl derivatization handle
Orthogonal bioconjugation strategy review
Analytical reference standard
Characterized spectral and chromatographic profile
Method calibration and environmental sample monitoring

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